N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylpropanamide
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Overview
Description
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylpropanamide is an organic compound characterized by its unique structure, which includes a pyrrole ring, a hydroxyethyl group, and a phenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylpropanamide typically involves multi-step organic reactions. One common method starts with the preparation of 1-methyl-1H-pyrrole-2-carbaldehyde, which is then subjected to a Grignard reaction with phenylmagnesium bromide to introduce the phenyl group. The resulting intermediate is then reacted with 3-phenylpropanoic acid chloride in the presence of a base such as triethylamine to form the final amide product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, potentially leading to the formation of a ketone or aldehyde derivative.
Reduction: The amide group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: This compound can be used as an intermediate in the synthesis of more complex molecules, serving as a building block in organic synthesis.
Biology: In biological research, it may be used to study enzyme interactions or as a ligand in receptor binding studies.
Industry: In the industrial sector, this compound could be used in the production of specialty chemicals or as a precursor in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylpropanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds, while the phenyl and pyrrole rings can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-(2-hydroxyethyl)-3-phenylpropanamide: Lacks the pyrrole ring, which may reduce its binding affinity in certain biological contexts.
N-(2-hydroxy-2-phenylethyl)-3-phenylpropanamide: Contains a phenylethyl group instead of a pyrrole ring, potentially altering its chemical reactivity and biological activity.
N-(2-hydroxy-2-(1H-pyrrol-2-yl)ethyl)-3-phenylpropanamide: Similar structure but without the methyl group on the pyrrole ring, which may affect its steric properties and interaction with targets.
Uniqueness: The presence of the 1-methyl-1H-pyrrol-2-yl group in N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylpropanamide provides unique steric and electronic properties, potentially enhancing its reactivity and specificity in various applications compared to similar compounds.
This detailed overview highlights the significance and versatility of this compound in scientific research and industrial applications
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-18-11-5-8-14(18)15(19)12-17-16(20)10-9-13-6-3-2-4-7-13/h2-8,11,15,19H,9-10,12H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTKJCXUFZXJBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)CCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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